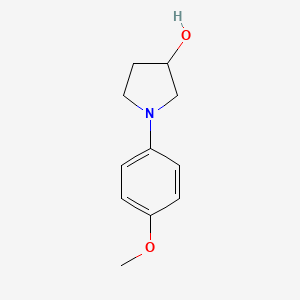

1-(4-methoxyphenyl)pyrrolidin-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Methoxyphenyl)pyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. The presence of a methoxy group on the phenyl ring and a hydroxyl group on the pyrrolidine ring makes this compound particularly interesting for various chemical and biological applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(4-Methoxyphenyl)pyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 4-methoxyphenylacetonitrile with pyrrolidine in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction typically occurs under reflux conditions in an inert atmosphere to prevent oxidation .

Another method involves the use of a Suzuki-Miyaura coupling reaction, where 4-methoxyphenylboronic acid is coupled with a pyrrolidine derivative in the presence of a palladium catalyst and a base . This method allows for the formation of the desired compound with high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-(4-Methoxyphenyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.

Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of 1-(4-methoxyphenyl)pyrrolidin-3-one.

Reduction: Formation of 1-(4-methoxyphenyl)pyrrolidin-3-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(4-Methoxyphenyl)pyrrolidin-3-ol Applications in Scientific Research

This compound has applications in scientific research related to chemistry, biology, medicine, and industry.

Chemistry

It can be employed as a building block in synthesizing complex molecules.

Biology

The compound can be studied for potential biological activities, including enzyme inhibition or receptor binding. In silico predictions using programs can help identify potential biological activities based on the compound’s structure. Interaction studies are crucial for understanding how this compound interacts with biological targets. Methodologies provide insights into the therapeutic potential and mechanism of action.

Medicine

Research can explore its potential as a pharmaceutical intermediate or active ingredient.

Industry

It can be used to develop new materials or as a reagent in industrial chemical processes.

Potential Analogues

Several compounds share structural similarities with (3S,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)pyrrolidin-3-ol, each exhibiting unique properties:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 4-Methoxybenzyl alcohol | Simple phenolic structure | Antioxidant |

| Bis(4-methoxyphenyl) ether | Ether linkage with methoxy groups | Antimicrobial |

| Pyrrolidinyl derivatives | Various substitutions on pyrrolidine | Neuroactive |

Mecanismo De Acción

The mechanism of action of 1-(4-methoxyphenyl)pyrrolidin-3-ol involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to biological effects. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparación Con Compuestos Similares

Similar Compounds

1-(4-Methoxyphenyl)pyrrolidin-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.

1-(4-Methoxyphenyl)pyrrolidin-3-amine: Similar structure but with an amine group instead of a hydroxyl group.

Pyrrolidin-2-one: Lacks the methoxyphenyl group but retains the pyrrolidine core.

Uniqueness

1-(4-Methoxyphenyl)pyrrolidin-3-ol is unique due to the presence of both a methoxy group on the phenyl ring and a hydroxyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

1-(4-Methoxyphenyl)pyrrolidin-3-ol, also known as 4-methoxyphenylpyrrolidine, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : this compound

- Molecular Formula : C12H17NO\

- Molecular Weight : 205.27 g/mol

Synthesis

The synthesis of this compound involves several key steps, often starting from readily available precursors such as 4-methoxyaniline and pyrrolidine derivatives. The synthetic route typically includes:

- Formation of the Pyrrolidine Ring : The reaction of 4-methoxyaniline with a suitable electrophile (e.g., carbonyl compounds) under acidic conditions.

- Hydroxylation : Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring through oxidation reactions.

The purity and structure of the synthesized compound can be confirmed using techniques like NMR and LC-MS .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL .

Antioxidant Activity

The compound has also shown promising antioxidant properties. In vitro assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) revealed that it effectively scavenges free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Neuroprotective Effects

Recent studies indicate that this compound may have neuroprotective effects. It was found to reduce neuronal cell death in models of oxidative stress, potentially through modulation of signaling pathways involved in apoptosis .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects.

- Receptor Modulation : It can modulate neurotransmitter receptors, which may explain its neuroprotective properties.

Study on Antibacterial Activity

A study conducted by researchers evaluated the antibacterial efficacy of various pyrrolidine derivatives, including this compound. The results indicated that this compound exhibited superior activity compared to other derivatives, particularly against multidrug-resistant strains .

Neuroprotection in Animal Models

In an animal model of neurodegeneration, administration of this compound resulted in significant improvements in cognitive function and reduced markers of oxidative stress in brain tissues .

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity | MIC (µg/mL) |

|---|---|---|---|

| This compound | Structure | Antimicrobial, Antioxidant, Neuroprotective | 32–64 |

| Indole Derivative | Structure | Antimicrobial | 64–128 |

| Benzofuran Derivative | Structure | Antioxidant | Not specified |

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-11-4-2-9(3-5-11)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDNVBCNGBBBFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCC(C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.